![molecular formula C17H17N3O4S B250085 N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
The mechanism of action of N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea has significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea in lab experiments is its potential as a therapeutic agent. This compound has been extensively studied for its potential use in the treatment of various diseases, which makes it a valuable tool for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea. One area of interest is the development of new synthetic methods for this compound, which could improve its solubility and make it easier to work with in lab experiments. Additionally, there is a need for further investigation into the mechanism of action of this compound, as well as its potential use in the treatment of various diseases. Finally, there is a need for more studies on the safety and toxicity of N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea, which will be important for its eventual use as a therapeutic agent.
Conclusion:
N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. While there are still many unanswered questions regarding this compound, its potential as a therapeutic agent makes it a valuable tool for researchers in the field of medicine.
Synthesis Methods
The synthesis of N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea can be achieved through the reaction of 2-(4-morpholinylcarbonyl)phenyl isothiocyanate with 2-furoyl chloride. This reaction results in the formation of the desired compound, which can be purified through crystallization or column chromatography.
Scientific Research Applications
N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[[2-(morpholine-4-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O4S/c21-15(14-6-3-9-24-14)19-17(25)18-13-5-2-1-4-12(13)16(22)20-7-10-23-11-8-20/h1-6,9H,7-8,10-11H2,(H2,18,19,21,25) |
InChI Key |
WACWMFMFWLFBQF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)
![N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250004.png)
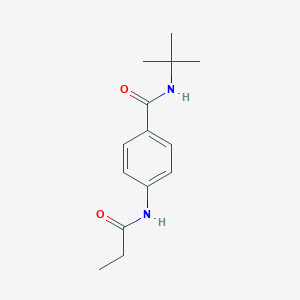
![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
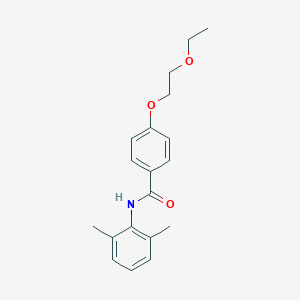
![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)
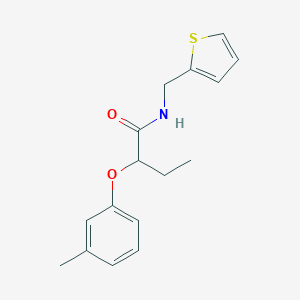
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)
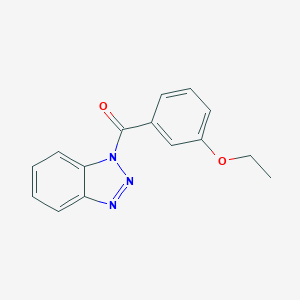
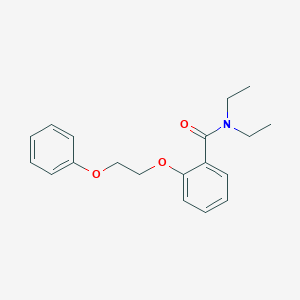
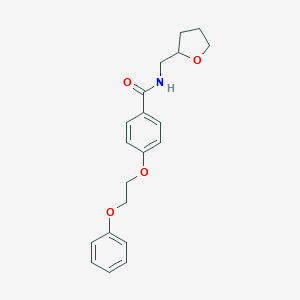
![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)